molecular formula C8H12O2 B2930605 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde CAS No. 1212021-23-2

2-Oxabicyclo[2.2.2]octane-4-carbaldehyde

Cat. No.: B2930605
CAS No.: 1212021-23-2
M. Wt: 140.182
InChI Key: GUYYUSXZUIQQKA-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octane is a new bioisostere of the phenyl ring . It is a basic structural element in chemistry and is one of the most common structural motifs in natural products and bioactive compounds . It has been incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .


Synthesis Analysis

The key synthesis step of 2-Oxabicyclo[2.2.2]octane is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process leads to the formation of the 2-Oxabicyclo[2.2.2]octane core .


Molecular Structure Analysis

The design of the structure of 2-Oxabicyclo[2.2.2]octane is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2] octane, and cubane . The distance between two bridgehead carbon atoms (C-C) in 2-Oxabicyclo[2.2.2]octane is 2.6Å .


Chemical Reactions Analysis

The 2-Oxabicyclo[2.2.2]octane core is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring . In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity . In Vorinostat, such replacement results in a new bioactive analog of the drug .

Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework, closely related to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, is a fundamental structure in many biologically significant compounds. Its utility extends to the synthesis of insect pheromones, plant growth regulators, and carbohydrate series compounds. This framework facilitates the creation of oxygen heterocyclic natural molecules, like those in the pyran or furan series, showcasing its versatility in synthetic organic chemistry (M. Y. Ievlev et al., 2016).

Catalysis in Aqueous Media

The use of diazabicyclo[2.2.2]octane (DABCO) as a catalyst highlights the importance of 2-Oxabicyclo[2.2.2]octane derivatives in promoting one-pot, three-component condensation reactions. Such catalytic activities demonstrate the compound's role in simplifying reaction procedures, improving yield, and utilizing less toxic chemicals for synthetic purposes (J. Azizian et al., 2012).

Stereoselective Synthesis

The stereoselective synthesis of 6-oxabicyclo[3.2.1]octene, using (−)-terpinen-4-ol and aldehyde or epoxide, catalyzed by indium triflate (In(OTf)3), reveals the compound's capacity for precise molecular construction. This process, which is highly stereoselective and yields good outcomes, underscores the strategic importance of 2-Oxabicyclo[2.2.2]octane derivatives in constructing stereochemically complex molecules (Pipas Saha & A. Saikia, 2012).

Prostaglandin Intermediate Synthesis

The ozonization of endo-cis-bicyclo[3.3.0]oct-6-en-2-ol, followed by reduction, leads to the production of 2-oxabicyclo[3.3.0]octane derivatives. This method serves as a versatile starting point for the synthesis of prostaglandins, highlighting the compound's role in the preparation of pharmacologically active substances (F. Theil et al., 1986).

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYYUSXZUIQQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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